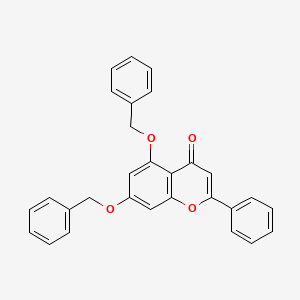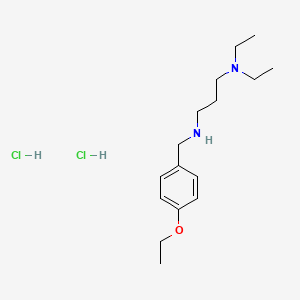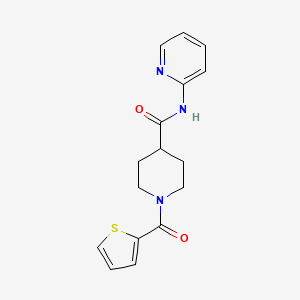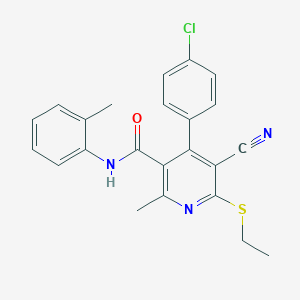
5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one
Vue d'ensemble
Description
5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one, also known as DBCO-Ph-OSu, is a chemical compound that has gained considerable attention in scientific research over the past few years. Its unique structure and properties have made it a valuable tool in various fields of study, including biochemistry, medicinal chemistry, and materials science. In
Mécanisme D'action
The mechanism of action of 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one involves the formation of a covalent bond between the azide group of the target molecule and the cyclooctyne group of 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one. This reaction is known as the copper-free click reaction or strain-promoted azide-alkyne cycloaddition (SPAAC). The reaction is highly selective and occurs rapidly under physiological conditions, making it an ideal tool for bioconjugation and imaging.
Biochemical and Physiological Effects:
5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one has been shown to have minimal toxicity and low immunogenicity in vivo. It has also been shown to have high stability and bioavailability in biological systems. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one in lab experiments include its high selectivity, rapid reaction rate, and low toxicity. However, its limitations include the need for azide-functionalized molecules as targets, the potential for non-specific binding, and the cost of the compound.
Orientations Futures
There are many future directions for the use of 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one in scientific research. One direction is the development of new conjugation strategies for targeted drug delivery. Another direction is the use of 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one in the development of new imaging techniques for disease diagnosis and monitoring. Additionally, the combination of 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one with other bioconjugation tools, such as antibodies and aptamers, could lead to the development of new therapeutics and diagnostics. Finally, further studies are needed to fully understand the biochemical and physiological effects of 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one in vivo.
Applications De Recherche Scientifique
5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one has been widely used in scientific research due to its ability to selectively and covalently bind to azide-functionalized molecules, such as biomolecules and polymers. This property has made it a valuable tool in various fields of study, including bioconjugation, bioimaging, and drug delivery. For example, 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one has been used to label proteins and peptides with fluorescent dyes or magnetic nanoparticles for imaging purposes. It has also been used to conjugate drugs to targeting molecules for specific delivery to diseased cells.
Propriétés
IUPAC Name |
2-phenyl-5,7-bis(phenylmethoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O4/c30-25-18-26(23-14-8-3-9-15-23)33-28-17-24(31-19-21-10-4-1-5-11-21)16-27(29(25)28)32-20-22-12-6-2-7-13-22/h1-18H,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEKXYDSEMGKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=CC=C4)C(=O)C=C(O3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-fluorobenzyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4669867.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4669880.png)

![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4669900.png)


![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4669943.png)

![4-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B4669967.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4669974.png)
![1-(4-fluorophenyl)-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4669981.png)
![N-(2-furylmethyl)-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4669982.png)
![3-({2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4669985.png)